molecular formula C11H12ClF2NO3 B2936403 2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide CAS No. 832127-42-1

2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide

Cat. No.: B2936403
CAS No.: 832127-42-1
M. Wt: 279.67
InChI Key: DHEJXQUPWMFXAS-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide (CAS: 244.32, Mol. Formula: C₁₂H₁₄ClF₂NO₃) is a chloroacetamide derivative characterized by a phenyl ring substituted with difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) groups at positions 4 and 3, respectively, linked to a chloroacetamide moiety . This compound shares structural similarities with herbicides and bioactive molecules but exhibits distinct physicochemical and biological properties due to its unique substitution pattern.

Properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO3/c1-2-17-9-5-7(15-10(16)6-12)3-4-8(9)18-11(13)14/h3-5,11H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEJXQUPWMFXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common synthetic route includes the following steps:

  • Preparation of the phenol derivative: : The phenol derivative is prepared by reacting an appropriate phenol with a difluoromethylating agent to introduce the difluoromethoxy group.

  • Ethylation: : The phenol derivative is then ethylated to introduce the ethoxy group.

  • Acetylation: : The ethylated phenol derivative is acetylated to form the acetamide group.

  • Chlorination: : Finally, the acetamide group is chlorinated to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: : Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Herbicidal Chloroacetamides

Chloroacetamides such as S-metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) and dimethenamid-P (2-chloro-N-(2,4-dimethyl-thien-3-yl)-N-(2-methoxy-1-methylethyl)acetamide) are pre-emergence herbicides targeting very-long-chain fatty acid (VLCFA) biosynthesis (Group 15) . Key comparisons:

  • Substituent Effects: The difluoromethoxy group in the target compound enhances electronegativity and metabolic stability compared to the thienyl group in dimethenamid-P or the methoxyethyl group in S-metolachlor.
  • Water Solubility :
    • Target compound: Moderate solubility due to polar difluoromethoxy and ethoxy groups.
    • S-metolachlor: Lower solubility (530 mg/L) due to hydrophobic ethyl/methyl substituents .
  • Mechanistic Implications :
    • Both compounds inhibit VLCFA elongases, but the target compound’s substituents may confer resistance to degradation in weeds, enhancing persistence .
Table 1: Herbicidal Chloroacetamides Comparison
Compound Substituents Water Solubility (mg/L) Key Application
Target Compound 4-(OCF₂H), 3-(OCH₂CH₃) Not reported Potential herbicide
S-metolachlor 2-Ethyl-6-methylphenyl, methoxyethyl 530 Broadleaf weed control
Dimethenamid-P 2,4-Dimethyl-thienyl, methoxyethyl 1,200 Corn/soybean herbicide

Anticancer Chloroacetamides

Chloroacetamides modified with heterocycles exhibit anticancer activity. For example:

  • 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d): IC₅₀ = 1.8 µM against Caco-2 cells, surpassing 5-fluorouracil .
  • 7-Amino-5-hydroxyflavone N-phenylchloroacetamides: Active against ABL (T315I) tyrosine kinase-resistant cell lines .

Structural Divergence :

  • The target compound lacks thiadiazole or flavone moieties, which are critical for kinase inhibition in anticancer analogs.
  • Ethoxy/difluoromethoxy groups may instead modulate cytotoxicity via membrane disruption or apoptosis pathways.

α-Glucosidase Inhibitors

2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide derivatives inhibit α-glucosidase (IC₅₀ = 0.31–18.2 µM), with activity linked to coumarin-thiazole hybrids . The target compound’s difluoromethoxy group may reduce π-π stacking with enzyme active sites compared to coumarin-based inhibitors.

Structural Analogs with Modified Phenyl Rings

  • 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide (CAS: 38008-37-6): Contains a bis-phenoxy linkage, increasing hydrophobicity and likely enhancing soil adsorption compared to the target compound .
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide :
    • Diphenylacetamide core improves crystallinity and ligand coordination but lacks the herbicidal substituents seen in the target compound .

Biological Activity

2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly noted for its antibacterial properties. Its unique structural features, including a chloro group and difluoromethoxy substituent, contribute to its biological activity.

  • Molecular Formula : C12H13ClF2N2O2
  • Molecular Weight : Approximately 270.06 g/mol

The compound is characterized by its acetamide functional group, which plays a crucial role in its interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial activity against various pathogens, including:

  • Klebsiella pneumoniae
  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The presence of the chloro atom enhances the compound's stability at target sites, particularly on penicillin-binding proteins, facilitating bacterial cell lysis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, leading to the modulation of various biological processes. The mechanisms include:

  • Enzyme Inhibition : The acetamide moiety may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions.
  • Cell Wall Synthesis Interference : Interaction with bacterial enzymes involved in cell wall synthesis has been documented, which is critical for its antibacterial efficacy.

Cytotoxicity and Pharmacokinetics

In vitro studies have demonstrated that this compound maintains low cytotoxicity levels while effectively inhibiting bacterial growth. This profile suggests favorable pharmacokinetic properties, making it a candidate for further therapeutic evaluation.

Comparative Studies

A comparative study involving similar compounds revealed that derivatives of this compound showed varying degrees of antibacterial efficacy. The following table summarizes key findings:

Compound NameActivity Against MRSACytotoxicity (IC50)Notes
This compoundYesHigh micromolar rangeEffective against multiple strains
Related CinnamanilidesVariableLow micromolar rangeBroader spectrum but less effective against MRSA

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound showed significant activity against both gram-positive bacteria and mycobacteria. The compound was found to be more effective than clinically used antibiotics like ampicillin and rifampicin in certain cases .

Structural Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the difluoromethoxy and chloro groups could enhance antibacterial properties. These findings emphasize the importance of molecular structure in determining biological activity.

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